![molecular formula C22H23N3O3 B2451962 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one CAS No. 941961-52-0](/img/structure/B2451962.png)
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and is known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its constituent atoms and the bonds between them. Unfortunately, the specific 3D structure was not found in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. The oxadiazole ring in the compound can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Anticancer Potential
Research on related 1,3,4-oxadiazole derivatives has demonstrated their potential as cytotoxic agents against cancer cells. For instance, compounds containing the 1,3,4-oxadiazole moiety, especially those with phenyl and 4-methoxy phenyl groups, have shown significant cytotoxic activity against A549 lung cancer cell lines, suggesting the importance of these moieties for anticancer activity (Kaya et al., 2016).
Organic Electronics
The synthesis and structure of bis(1,3,4-oxadiazole) systems like PDPyDP have been explored for their application in organic light-emitting diodes (OLEDs). These compounds, when used as hole-blocking materials, have shown to improve the efficiency and performance of OLED devices, indicating the potential of 1,3,4-oxadiazole derivatives in electronic applications (Wang et al., 2001).
Antimicrobial and Antioxidant Properties
Certain 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some derivatives have shown moderate activity against various microorganisms, including Rhizobium radiobacter and Xanthomonas campestris, as well as antioxidant properties, highlighting the potential of these compounds in developing new antimicrobial and antioxidant agents (Anusevičius et al., 2015).
Antitubercular Activity
Research on pyrrolyl 1,3,4-oxadiazole benzothioate derivatives has shown that these compounds possess moderate to good antitubercular activity. The structure-activity relationship studies, including pharmacophore hypothesis and Surflex-Docking studies, suggest these compounds could be potential leads for the development of new antitubercular agents (Joshi et al., 2015).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have also been investigated for their application as corrosion inhibitors. Studies have demonstrated the effectiveness of these compounds in inhibiting the corrosion of metals in various media, indicating their potential use in protecting materials from corrosion (Chaitra et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14(2)15-4-8-18(9-5-15)25-13-17(12-20(25)26)22-23-21(24-28-22)16-6-10-19(27-3)11-7-16/h4-11,14,17H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXOFAKXLJOAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

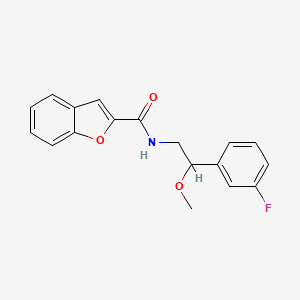
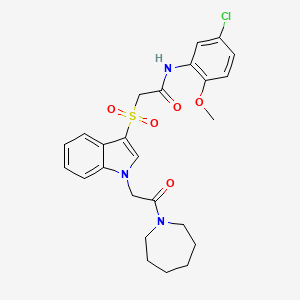
![Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2451881.png)
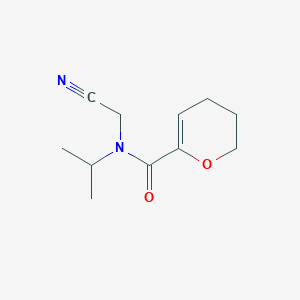
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2451886.png)
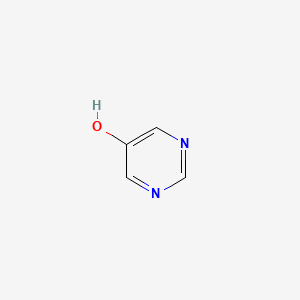
![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)
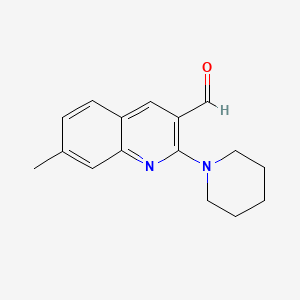
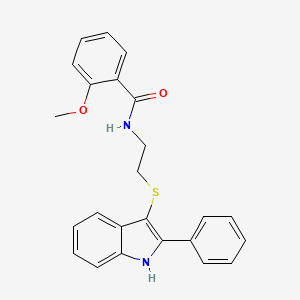
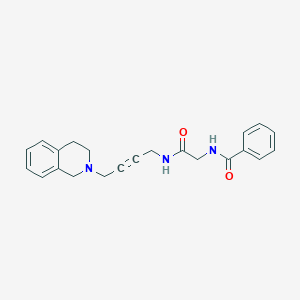
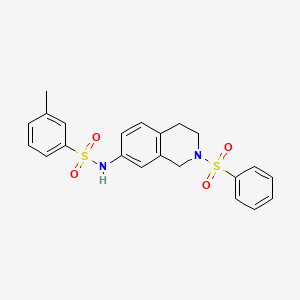
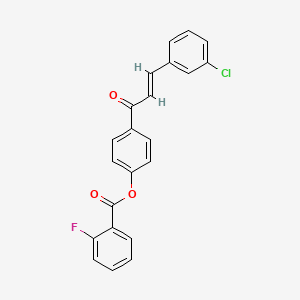
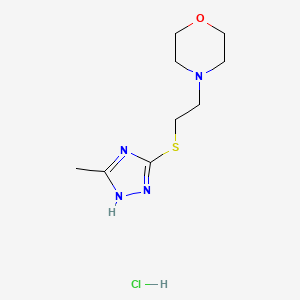
![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2451901.png)